molecular formula C13H19NO B2596457 1-Benzyl-4,4-dimethylpyrrolidin-3-ol CAS No. 1186299-10-4

1-Benzyl-4,4-dimethylpyrrolidin-3-ol

Cat. No.: B2596457
CAS No.: 1186299-10-4
M. Wt: 205.301
InChI Key: CLPRUSDTBLKDJO-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-dimethylpyrrolidin-3-ol is an organic compound with the molecular formula C13H19NO It is a pyrrolidine derivative characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 4-position of the pyrrolidine ring

Preparation Methods

The synthesis of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 4,4-dimethyl-2-pyrrolidinone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The benzylamine reacts with 4,4-dimethyl-2-pyrrolidinone to form the desired product, this compound, through a nucleophilic substitution mechanism.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-4,4-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4,4-dimethylpyrrolidin-3-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-Benzyl-4,4-dimethylpyrrolidin-3-ol can be compared with other similar compounds, such as:

    1-Benzyl-2,2-dimethylpyrrolidin-3-ol: This compound has a similar structure but differs in the position of the methyl groups, which can lead to different chemical and biological properties.

    1-Benzyl-4-methylpyrrolidin-3-ol: This compound has only one methyl group at the 4-position, which may affect its reactivity and interactions with molecular targets.

    1-Benzyl-3-hydroxypyrrolidine: This compound lacks the methyl groups, which can influence its chemical stability and biological activity.

Properties

IUPAC Name

1-benzyl-4,4-dimethylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2)10-14(9-12(13)15)8-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPRUSDTBLKDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186299-10-4
Record name 1-benzyl-4,4-dimethylpyrrolidin-3-ol
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